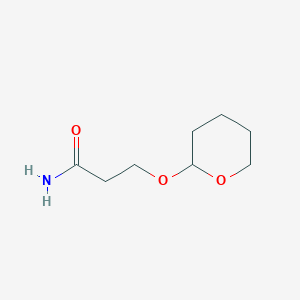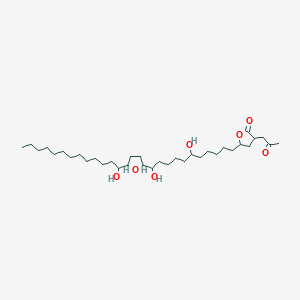
Isoannonacin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoannonacin is a natural compound that has been found to have various biological activities. It belongs to a class of compounds known as acetogenins, which are derived from the Annonaceae family of plants. Isoannonacin has been the subject of extensive research due to its potential therapeutic applications.
Scientific Research Applications
Cytotoxic Activity in Cancer Research
Isoannonacin, along with other acetogenins, has been extensively studied for its cytotoxic activities against various cancer cell lines. Research indicates that compounds like isoannonacin exhibit potent cytotoxicity, with specific action against lung, breast, and colon cancer cell lines (Zhao et al., 1993). Another study highlighted the significant cytotoxic effect of isoannonacin against human tumor cells, particularly histiocytic lymphoma (Kanashiro et al., 2016).
Potential in Antileishmanial Therapy
Isoannonacin has shown promising results in antileishmanial therapy. A study evaluating twelve acetogenins from Annonaceae for their antileishmanial activities found isoannonacin to be effective against intramacrophagic amastigotes, with a notable action on drug-resistant strains (Raynaud-Le Grandic et al., 2004).
Role in Modulating Cancer Signaling Pathways
Research has explored the role of isoannonacin in modulating cancer signaling pathways. A study investigating the antitumor-promoting activity of annonacin, an acetogenin similar to isoannonacin, in a mouse skin tumorigenesis model, revealed significant modulation of key cancer-related genes and proteins (Md Roduan et al., 2019). This suggests a potential mechanism through which isoannonacin may exert its antitumor effects.
Molluscicidal and Pesticidal Applications
Isoannonacin, as part of a group of acetogenins from Annona muricata leaves, demonstrated potent molluscicidal activity against certain snails and was highly toxic to brine shrimp larvae (Luna et al., 2006). This indicates its potential use in pest control strategies.
properties
CAS RN |
170900-30-8 |
|---|---|
Molecular Formula |
C35H64O7 |
Molecular Weight |
596.9 g/mol |
IUPAC Name |
5-[6,11-dihydroxy-11-[5-(1-hydroxytridecyl)oxolan-2-yl]undecyl]-3-(2-oxopropyl)oxolan-2-one |
InChI |
InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-15-21-31(38)33-23-24-34(42-33)32(39)22-17-16-19-29(37)18-13-12-14-20-30-26-28(25-27(2)36)35(40)41-30/h28-34,37-39H,3-26H2,1-2H3 |
InChI Key |
DGQPZGGOYKKJLX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(CCCCCC2CC(C(=O)O2)CC(=O)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(CCCCCC2CC(C(=O)O2)CC(=O)C)O)O)O |
melting_point |
91-92°C |
Other CAS RN |
123266-22-8 |
physical_description |
Solid |
synonyms |
annonacin-A-one annonacin-A-one, ((2,4-cis)-10R)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



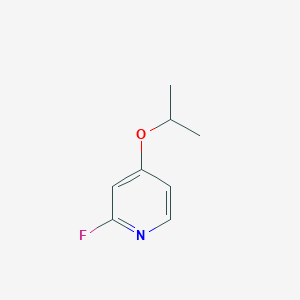
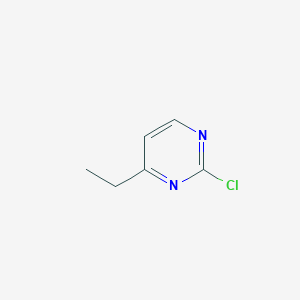
![8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B65152.png)


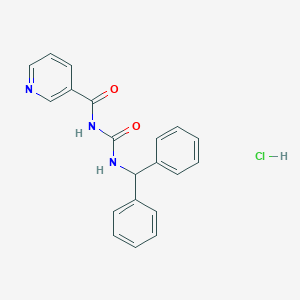
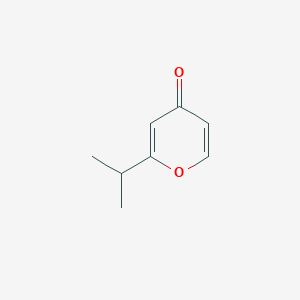
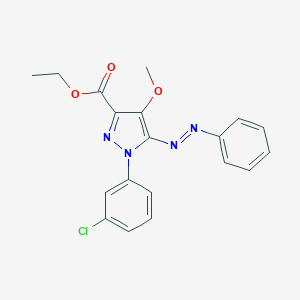
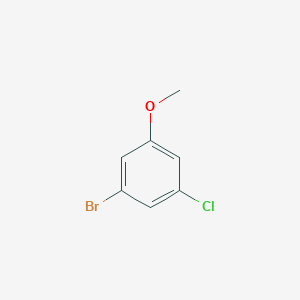

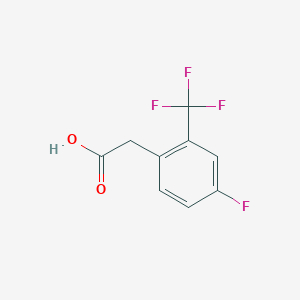
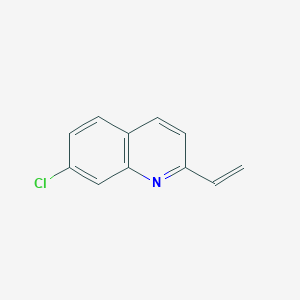
![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65176.png)
